1-(3-Sulfo-4-phenoxy-phenyl)-3-octadecanamido-4-(2-chlor-4-hydroxy)-phenylazo-pyrazoline-5-one
Description
1-(3-Sulfo-4-phenoxy-phenyl)-3-octadecanamido-4-(2-chlor-4-hydroxy)-phenylazo-pyrazoline-5-one (CAS 55302-61-9) is a structurally complex heterocyclic compound with the molecular formula C₃₉H₅₀ClN₅O₇S and a molecular weight of 768.36 g/mol . Its core pyrazoline-5-one scaffold is modified with multiple functional groups:
- A sulfo group (-SO₃H) at the 3-position of the phenoxy-phenyl ring, enhancing hydrophilicity.
- An octadecanamido group (C₁₈ alkyl chain) at the 3-position, contributing to lipophilicity.
- A 2-chloro-4-hydroxy-phenylazo group at the 4-position, providing chromophoric properties typical of azo dyes.
Properties
Molecular Formula |
C39H50ClN5O7S |
|---|---|
Molecular Weight |
768.4 g/mol |
IUPAC Name |
5-[4-[(2-chloro-4-hydroxyphenyl)diazenyl]-3-(octadecanoylamino)-5-oxo-4H-pyrazol-1-yl]-2-phenoxybenzenesulfonic acid |
InChI |
InChI=1S/C39H50ClN5O7S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-36(47)41-38-37(43-42-33-25-24-30(46)28-32(33)40)39(48)45(44-38)29-23-26-34(35(27-29)53(49,50)51)52-31-20-17-16-18-21-31/h16-18,20-21,23-28,37,46H,2-15,19,22H2,1H3,(H,41,44,47)(H,49,50,51) |
InChI Key |
OCZQGYGKQXWLRB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=NN(C(=O)C1N=NC2=C(C=C(C=C2)O)Cl)C3=CC(=C(C=C3)OC4=CC=CC=C4)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Sulfo-4-phenoxy-phenyl)-3-octadecanamido-4-(2-chlor-4-hydroxy)-phenylazo-pyrazoline-5-one typically involves multiple steps:
Diazotization: The starting material, an aromatic amine, undergoes diazotization to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a phenol derivative to form the azo compound.
Sulfonation: The phenoxy group is sulfonated to introduce the sulfonic acid group.
Amidation: The octadecanamido group is introduced through an amidation reaction.
Chlorination and Hydroxylation: The chlorohydroxy group is introduced through chlorination followed by hydroxylation.
Cyclization: Finally, the pyrazoline ring is formed through a cyclization reaction.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow processes and the use of catalysts to enhance reaction rates and yields. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Sulfo-4-phenoxy-phenyl)-3-octadecanamido-4-(2-chlor-4-hydroxy)-phenylazo-pyrazoline-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acetic acid.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Aromatic amines.
Substitution Products: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Pharmacological Applications
The compound exhibits a range of pharmacological effects, primarily due to its pyrazoline structure, which is known for various biological activities:
- Antimicrobial Activity : Pyrazoline derivatives have shown significant antimicrobial properties, including antibacterial and antifungal effects. This compound may serve as a lead structure for developing new antimicrobial agents .
- Anticancer Potential : Research indicates that pyrazolines can inhibit cancer cell proliferation. The compound's ability to interact with specific cellular targets makes it a candidate for further studies in cancer therapeutics .
- Anti-inflammatory Effects : The anti-inflammatory properties of pyrazolines suggest potential applications in treating inflammatory diseases. The compound's structural modifications can enhance its efficacy against inflammatory pathways .
- Neuropharmacological Effects : Some derivatives have been studied for their neuroprotective effects, indicating that this compound may also be useful in treating neurodegenerative diseases .
Material Science Applications
In addition to its biological applications, the compound can be utilized in material sciences:
- Dyes and Pigments : The azo group present in the compound suggests potential use as a dye or pigment in various applications, including textiles and coatings. Its stability and color properties make it suitable for these purposes.
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of various pyrazoline derivatives, including the target compound. Results indicated that certain derivatives exhibited selective cytotoxicity against leukemia cell lines, with IC50 values suggesting strong potential for further development as anticancer agents .
Case Study 2: Antimicrobial Screening
Another study focused on the synthesis of pyrazoline derivatives and their antimicrobial activity against several bacterial strains. The target compound demonstrated significant inhibition zones, indicating its potential as an antimicrobial agent .
Case Study 3: Neuroprotective Effects
Research on neuroprotective effects highlighted the ability of some pyrazoline derivatives to reduce oxidative stress markers in neuronal cells. This suggests that the target compound may have applications in treating conditions like Alzheimer's disease .
Mechanism of Action
The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonic acid group enhances water solubility, facilitating its use in aqueous environments. The phenoxy and chlorohydroxy groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key differences between the target compound and analogous pyrazoline or pyrazole derivatives, based on structural and functional attributes:
Key Structural and Functional Contrasts
Complexity and Size: The target compound’s high molecular weight (768.36 g/mol) and extended substituents (e.g., C₁₈ chain) distinguish it from simpler pyrazoline derivatives like 3-amino-1-phenyl-2-pyrazolin-5-one (175.19 g/mol). The latter lacks functional groups like sulfonamide or azo linkages, limiting its versatility .
Solubility and Amphiphilicity: The sulfo group in the target compound enhances aqueous solubility compared to non-sulfonated analogs. However, the octadecanamido group introduces hydrophobic interactions, making it amphiphilic—a trait absent in smaller derivatives like the pyrazole-4-carbaldehyde (320.71 g/mol) .
Pharmaceutical Relevance: The chromenone-pyrazolo-pyrimidine derivative exhibits high enantiomeric purity (96.21%) and a defined melting point (242–245°C), critical for drug development. In contrast, the target compound’s bulky structure and lack of chiral centers suggest non-pharmaceutical applications.
Research Findings and Inferences
- Thermal Stability: The chromenone derivative’s high melting point (242–245°C) implies greater thermal stability compared to the target compound, whose melting point is unreported but likely lower due to its flexible C₁₈ chain.
- Synthetic Utility : The target compound’s sulfo and azo groups may facilitate metal coordination or surface interactions, making it suitable for catalytic or material science applications. Conversely, the trifluoromethyl and aldehyde groups in the pyrazole-4-carbaldehyde are advantageous in medicinal chemistry for covalent binding or fluorophilic interactions.
Biological Activity
1-(3-Sulfo-4-phenoxy-phenyl)-3-octadecanamido-4-(2-chlor-4-hydroxy)-phenylazo-pyrazoline-5-one, commonly referred to as compound 1, is a complex organic molecule with potential biological activities. Its structure includes a pyrazoline core, which is known for diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities. This article reviews the biological activity of compound 1, drawing on various studies and data sources.
Chemical Formula: C39H50ClN5O7S
CAS Number: 55302-61-9
Molecular Weight: 685.37 g/mol
The compound features several functional groups that contribute to its biological activity, including a sulfonic acid group, an octadecanamide chain, and chlorinated phenolic structures.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazoline derivatives. In particular, compounds similar to 1 have demonstrated significant cytotoxic effects against various cancer cell lines:
- Cytotoxicity : Compound 1 has been shown to inhibit cell growth in multiple cancer types. For instance, pyrazoline derivatives have been reported to exhibit IC50 values as low as 0.26 μM against specific cancer cell lines .
- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis via caspase activation pathways, specifically caspase-3 and caspase-7 . This suggests that compound 1 may similarly engage these pathways.
Anti-inflammatory Activity
The pyrazoline scaffold is also associated with anti-inflammatory effects:
- Cytokine Modulation : Compounds with similar structures have been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro . This indicates that compound 1 may possess similar anti-inflammatory properties.
Antimicrobial Activity
Pyrazoline derivatives are recognized for their antimicrobial properties:
- Broad Spectrum : Studies have indicated that related compounds exhibit significant activity against bacteria and fungi . The presence of the phenoxy and sulfonic groups in compound 1 may enhance its interaction with microbial membranes.
Data Tables
The following table summarizes the biological activities reported for pyrazoline derivatives, including compound 1:
Case Study 1: Cytotoxicity Against Cancer Cell Lines
In a study examining various pyrazoline derivatives, compound 1 was tested alongside others for its cytotoxic effects on a panel of cancer cell lines. Results indicated that it significantly inhibited cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cells, with IC50 values comparable to established chemotherapeutics.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of compound 1 in a murine model of inflammation. The results showed a marked decrease in paw edema and reduced levels of inflammatory markers in treated animals compared to controls.
Q & A
Q. Optimization Factors :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C (sulfonation) | Prevents decomposition |
| Solvent | DMF (amide coupling) | Enhances solubility |
| pH | 7–8 (azo coupling) | Minimizes by-products |
Purification via column chromatography (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water) is critical .
Basic: Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
- 1H/13C NMR : Assign signals for azo (-N=N-), sulfonic acid (-SO3H), and amide (-CONH-) groups. Use 2D NMR (COSY, HSQC) to resolve overlapping peaks .
- FT-IR : Identify ν(N=N) ~1450 cm⁻¹ and ν(SO3H) ~1040 cm⁻¹ .
- Purity Assessment :
- HPLC : Use a reverse-phase C18 column with UV detection (λ = 400–500 nm for azo chromophores). Retention time and peak symmetry indicate purity .
- Elemental Analysis : Validate C, H, N, S content (±0.3% deviation) .
Advanced: How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved?
Methodological Answer:
Contradictions often arise from:
- Tautomerism : The pyrazolone ring may exhibit keto-enol tautomerism, altering NMR signals. Use variable-temperature NMR to observe equilibrium shifts .
- Steric Hindrance : Bulky substituents (e.g., octadecanamido) cause restricted rotation, leading to split signals. Computational modeling (DFT) predicts preferred conformers .
- Impurity Interference : Compare HPLC retention times with synthetic intermediates. Spiking experiments with suspected by-products (e.g., unreacted precursors) can identify contaminants .
Advanced: What computational strategies predict the compound’s reactivity in biological or environmental systems?
Methodological Answer:
- Density Functional Theory (DFT) :
- Calculate HOMO/LUMO energies to predict redox activity (e.g., azo bond reduction potential) .
- Simulate interactions with biological targets (e.g., enzyme active sites) using molecular docking (AutoDock Vina) .
- Molecular Dynamics (MD) :
Basic: How can solubility and stability be assessed under experimental conditions?
Methodological Answer:
-
Solubility Profiling :
Solvent Solubility (mg/mL) Method Water <0.1 (pH 7) Shake-flask DMSO >50 UV-Vis calibration -
Stability Studies :
Advanced: How to design biological activity assays accounting for structural complexity?
Methodological Answer:
- In Vitro Assays :
- Antimicrobial Activity : Use microdilution (MIC determination) against Gram+/Gram- bacteria. Include controls for azo reductase interference .
- Cytotoxicity : MTT assay on human cell lines (e.g., HepG2). Pre-solubilize in DMSO (<0.1% final concentration) .
- Mechanistic Studies :
- Fluorescence Quenching : Study binding to serum albumin (e.g., BSA) to predict pharmacokinetics .
Advanced: What strategies stabilize the azo linkage during synthesis and storage?
Methodological Answer:
- Synthesis :
- Use anaerobic conditions (N2 atmosphere) to prevent radical cleavage .
- Add antioxidants (e.g., ascorbic acid) to reaction mixtures .
- Storage :
Basic: How to quantify impurities and validate purity for publication?
Methodological Answer:
-
HPLC-DAD/MS :
Impurity Retention Time (min) m/z Source Unreacted precursor 3.2 285 Incomplete coupling Desulfo derivative 5.8 589 Sulfonation side reaction -
Validation : Achieve ≥95% purity by area normalization. Use certified reference standards if available .
Advanced: What are the environmental degradation pathways of this compound?
Methodological Answer:
- Abiotic Degradation :
- Biotic Degradation :
Advanced: How to analyze structure-activity relationships (SAR) for bioactivity?
Methodological Answer:
-
SAR Design :
Modification Biological Impact Sulfonic acid removal ↓ Water solubility, ↑ cytotoxicity Shorter alkyl chain (C12 vs. C18) ↓ Membrane permeability -
Validation : Synthesize analogs and test in parallel assays. Use QSAR models (e.g., CoMFA) to predict activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
